![molecular formula C7H6ClN3 B081040 7-Chloro-1H-benzo[d]imidazol-5-amine CAS No. 10597-54-3](/img/structure/B81040.png)

7-Chloro-1H-benzo[d]imidazol-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

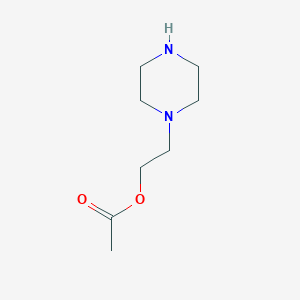

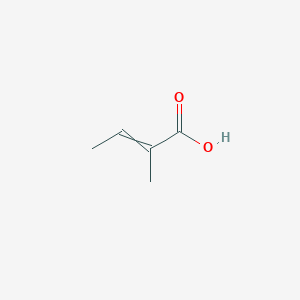

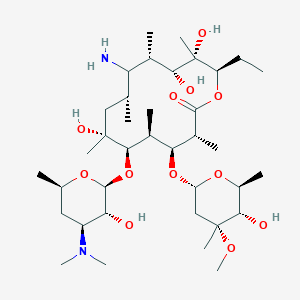

7-Chloro-1H-benzo[d]imidazol-5-amine is a compound with the molecular formula C7H5ClN2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . The synthesis of imidazole derivatives has been a topic of interest in recent years . A new series of novel 1H-benzo[d]imidazoles (BBZs) were designed and synthesized with different functional groups at the phenyl ring and variable lengths of the alkyl chain at the piperazine end as anticancer agents .Molecular Structure Analysis

The structure of imidazole includes two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . The structure of 7-Chloro-1H-benzo[d]imidazol-5-amine includes an additional chlorine atom .Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . The synthesis of imidazole derivatives often involves the formation of bonds during the formation of the imidazole .Physical And Chemical Properties Analysis

7-Chloro-1H-benzo[d]imidazol-5-amine has a molecular weight of 152.58 g/mol . Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .科学的研究の応用

Therapeutic Potential

Imidazole, the core structure of 7-Chloro-1H-benzo[d]imidazol-5-amine, has a broad range of chemical and biological properties . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Antitumor Activity

Some compounds of 7-Chloro-1H-benzo[d]imidazol-5-amine exhibited moderate to high inhibitory activities against HepG2, SK-OV-3, NCI-H460 and BEL-7404 tumor cell lines . Most compounds exhibited much lower cytotoxicities against HL-7702 normal cell line compared to 5-FU and cisplatin .

Antibacterial Activity

Imidazole derivatives have been reported to exhibit antibacterial activity . This suggests that 7-Chloro-1H-benzo[d]imidazol-5-amine could potentially be used in the development of new antibacterial drugs.

Antiviral Activity

Imidazole derivatives have also been reported to exhibit antiviral activity . This suggests that 7-Chloro-1H-benzo[d]imidazol-5-amine could potentially be used in the development of new antiviral drugs.

Anti-Inflammatory Activity

Imidazole derivatives have been reported to exhibit anti-inflammatory activity . This suggests that 7-Chloro-1H-benzo[d]imidazol-5-amine could potentially be used in the development of new anti-inflammatory drugs.

Antidiabetic Activity

Imidazole derivatives have been reported to exhibit antidiabetic activity . This suggests that 7-Chloro-1H-benzo[d]imidazol-5-amine could potentially be used in the development of new antidiabetic drugs.

作用機序

Target of Action

Imidazole derivatives are known to have a broad range of biological activities and are key components in a variety of functional molecules . They are utilized in diverse applications, including pharmaceuticals and agrochemicals .

Mode of Action

It’s known that imidazole derivatives can interact with their targets in various ways, leading to changes in biological processes . For instance, some imidazole derivatives have been reported to block signal reception at the level of certain receptors, leading to a reduction in the transcription of specific genes .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their diverse range of applications .

Result of Action

Imidazole derivatives are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Safety and Hazards

将来の方向性

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . Some imidazole derivatives have shown promising results as potential anticancer agents .

特性

IUPAC Name |

7-chloro-3H-benzimidazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-5-1-4(9)2-6-7(5)11-3-10-6/h1-3H,9H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAYRYDRCKNHDLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC=N2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-1H-benzo[d]imidazol-5-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiourea](/img/structure/B80977.png)

![(E)-3-[2-(4-Pyridyl)vinyl]pyridine](/img/structure/B80979.png)